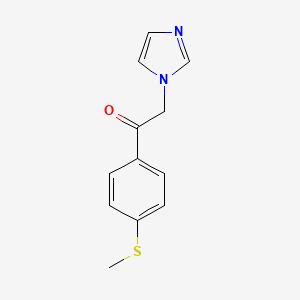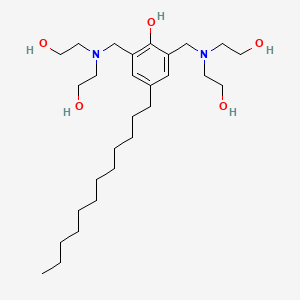
2,6-Bis((bis(2-hydroxyethyl)amino)methyl)-4-dodecylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis[[bis-(2-hydroxyethyl)amino]methyl]-4-dodecylphenol is a complex organic compound with the molecular formula C28H52N2O5 It is characterized by the presence of two bis-(2-hydroxyethyl)amino groups attached to a phenol ring, which is further substituted with a dodecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[[bis-(2-hydroxyethyl)amino]methyl]-4-dodecylphenol typically involves the reaction of 2,6-diformyl-4-dodecylphenol with bis-(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 2,6-Bis[[bis-(2-hydroxyethyl)amino]methyl]-4-dodecylphenol may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability of the synthesis process. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[[bis-(2-hydroxyethyl)amino]methyl]-4-dodecylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups if present.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of amino-substituted derivatives.
Scientific Research Applications
2,6-Bis[[bis-(2-hydroxyethyl)amino]methyl]-4-dodecylphenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the formulation of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Bis[[bis-(2-hydroxyethyl)amino]methyl]-4-dodecylphenol involves its interaction with specific molecular targets. The compound’s phenolic hydroxyl group can form hydrogen bonds with proteins or enzymes, affecting their activity. Additionally, the amino groups can participate in electrostatic interactions, further modulating the compound’s biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis[[bis-(2-hydroxyethyl)amino]methyl]-4-nonylphenol: Similar structure but with a nonyl chain instead of a dodecyl chain.
4-[[bis(2-hydroxyethyl)amino]methyl]-2,6-ditert-butylphenol: Contains tert-butyl groups instead of a dodecyl chain.
Uniqueness
2,6-Bis[[bis-(2-hydroxyethyl)amino]methyl]-4-dodecylphenol is unique due to its long dodecyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers.
Properties
CAS No. |
67845-80-1 |
|---|---|
Molecular Formula |
C28H52N2O5 |
Molecular Weight |
496.7 g/mol |
IUPAC Name |
2,6-bis[[bis(2-hydroxyethyl)amino]methyl]-4-dodecylphenol |
InChI |
InChI=1S/C28H52N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-25-21-26(23-29(13-17-31)14-18-32)28(35)27(22-25)24-30(15-19-33)16-20-34/h21-22,31-35H,2-20,23-24H2,1H3 |
InChI Key |
OULHAICTILGDPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=C(C(=C1)CN(CCO)CCO)O)CN(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


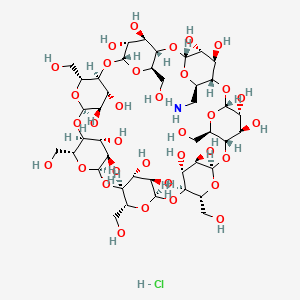
![methyl (2Z)-2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B13779137.png)
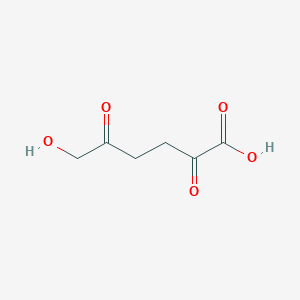

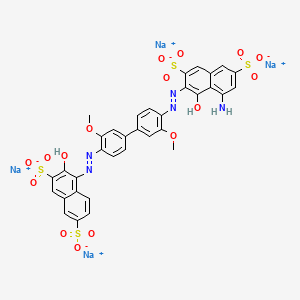

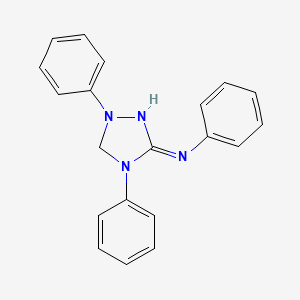


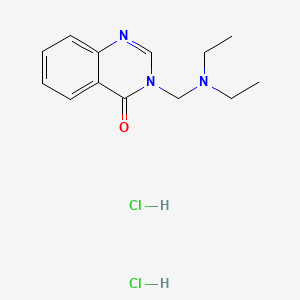
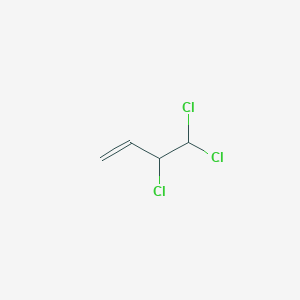
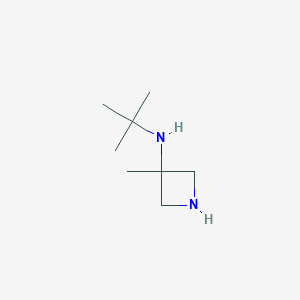
![Acetamide, N-[3-[(2-hydroxyethyl)sulfonyl]-4-methoxyphenyl]-](/img/structure/B13779207.png)
